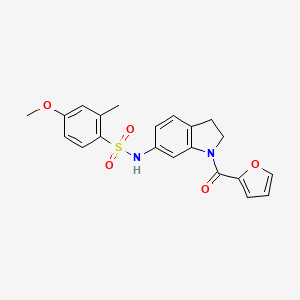

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-14-12-17(27-2)7-8-20(14)29(25,26)22-16-6-5-15-9-10-23(18(15)13-16)21(24)19-4-3-11-28-19/h3-8,11-13,22H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIORVYUPUYODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Moiety: Starting with an appropriate indole precursor, the indole ring is functionalized at the 6-position.

Attachment of the Furan Ring: The furan-2-carbonyl group is introduced through a coupling reaction, often using reagents like furan-2-carboxylic acid and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,3-dione derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The indole and benzenesulfonamide moieties can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures (HNO3/H2SO4).

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the furan ring.

Substitution: Halogenated or nitrated indole and benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block for the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

- Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

- Used in the development of novel pharmaceuticals.

Industry:

- Utilized in the synthesis of specialty chemicals and materials.

- Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and indole moieties are crucial for its binding affinity and specificity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Sulfonylurea Herbicides

The compound shares partial structural homology with sulfonylurea-based herbicides listed in the Pesticide Chemicals Glossary (2001), particularly in the sulfonamide/urea backbone and substituted aromatic systems. Key comparisons include:

| Compound Name | Core Structure | Key Functional Groups | Biological Use |

|---|---|---|---|

| N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide | Benzenesulfonamide | Furan-2-carbonyl, indolin, methoxy, methyl | Research compound |

| Metsulfuron methyl ester | Sulfonylurea | Triazine, methoxy, methyl | Herbicide |

| Ethametsulfuron methyl ester | Sulfonylurea | Triazine, ethoxy, methylamino | Herbicide |

Methodological Considerations

Crystallographic analysis using tools like SHELXL (part of the SHELX suite) is critical for resolving structural details of such compounds, including bond angles, torsion angles, and intermolecular interactions . This data is essential for comparing conformational stability with analogues like metsulfuron, whose triazine ring geometry has been extensively documented .

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a furan ring, an indoline moiety, and a benzenesulfonamide group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : Approximately 412.5 g/mol

The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Disruption of mitochondrial function |

These findings suggest that the compound may induce cell death through apoptosis, potentially by modulating mitochondrial pathways and affecting cellular thiol content .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It has been evaluated in various models of inflammation, revealing its ability to inhibit pro-inflammatory cytokines and reduce edema in animal models:

| Model | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Carrageenan-induced | 20 | Significant reduction in paw edema |

| LPS-induced | 10 | Decrease in TNF-alpha levels |

The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial potential of this compound. It has exhibited activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of this compound. The research highlighted its potential as an anticancer agent with low cytotoxicity towards normal cells compared to cancerous cells. This selectivity is critical for minimizing side effects during therapeutic applications.

Another investigation explored the compound's mechanism of action through molecular docking studies, revealing strong binding affinity to key targets involved in cancer progression and inflammation. The results suggest that the compound may inhibit specific enzymes or receptors crucial for tumor growth and inflammatory processes .

Q & A

What are the standard synthetic protocols for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide?

Basic Research Question

The synthesis involves multi-step pathways common to sulfonamide derivatives. Key steps include:

- Sulfonamide coupling : Reacting 4-methoxy-2-methylbenzenesulfonyl chloride with a furan-carbonyl-substituted indoline intermediate under basic conditions (e.g., pyridine or triethylamine) .

- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions during indoline functionalization .

- Final purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Methodological Note : Optimize reaction temperatures (typically 0°C to reflux) and solvent polarity (e.g., dichloromethane for sulfonylation, DMF for amide coupling) to suppress byproducts .

How is the structural integrity of this compound validated post-synthesis?

Basic Research Question

Characterization relies on a combination of spectroscopic and computational methods:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, furan carbonyl at ~δ 160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₂₁H₁₉N₂O₅S) .

- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry in crystalline forms .

Advanced Tip : Discrepancies between experimental and computational spectra (e.g., FT-IR vibrational modes) may arise from solvent effects or crystal packing; use DFT calculations (B3LYP/6-31G*) to reconcile differences .

What biological targets or mechanisms are associated with this sulfonamide derivative?

Basic Research Question

Sulfonamides are pharmacologically versatile, with potential targets including:

- Carbonic Anhydrase (CA) Inhibition : The sulfonamide group binds zinc in CA active sites, validated via enzyme inhibition assays (IC₅₀ values) .

- Anti-inflammatory Activity : Modulation of COX-2 or NF-κB pathways, assessed via ELISA or Western blot in macrophage models .

- Anticancer Screening : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing activity .

Contradiction Alert : Some sulfonamides show conflicting activity profiles across cell lines due to off-target effects; use siRNA knockdown or isoform-specific inhibitors to clarify mechanisms .

How can reaction yields be improved during the synthesis of furan-indolinyl intermediates?

Advanced Research Question

Critical factors for optimizing indoline-furan coupling:

- Catalyst Selection : Use Pd(PPh₃)₄ or CuI for Sonogashira or Ullmann-type couplings to form the furan-indoline bond .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of indoline amines .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 20 min) while maintaining >80% yield .

Data-Driven Approach : Design a response surface methodology (RSM) experiment varying temperature, catalyst loading, and solvent ratios to identify optimal conditions .

How to resolve contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question

Discrepancies often arise from:

- Solvent vs. Gas-Phase Calculations : Molecular docking (e.g., AutoDock Vina) may predict strong CA binding, but solvation effects (e.g., water entropy) reduce in vitro efficacy. Use MD simulations with explicit solvent models .

- Metabolite Interference : Phase I metabolites (e.g., hydroxylated furans) may exhibit unanticipated activity. Perform LC-MS/MS to identify metabolites and retest their activity .

Case Study : If computational models suggest high CA affinity but in vitro assays show weak inhibition, check for protein flexibility or allosteric site binding via hydrogen-deuterium exchange (HDX) mass spectrometry .

What strategies are effective for designing analogs with enhanced selectivity?

Advanced Research Question

Rational analog design involves:

- Substituent Tuning : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance CA binding affinity .

- Bioisosteric Replacement : Swap the furan ring with thiophene or pyrrole to alter pharmacokinetics (e.g., logP) while retaining activity .

- Prodrug Approaches : Introduce ester or phosphate groups at the sulfonamide nitrogen to improve solubility and bioavailability .

Validation : Synthesize a library of 10–20 analogs and screen against target panels (e.g., kinase or protease arrays) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.